12-(4-fluorophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one
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Overview
Description
2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a heterocyclic compound that belongs to the class of thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazines This compound is characterized by its unique fused ring system, which includes a thieno ring, a pyrimido ring, and a thiadiazine ring
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one can be achieved through various synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Another efficient methodology involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . These methods provide high yields and are relatively straightforward, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro, amino, or alkyl groups can be introduced under appropriate conditions.
Scientific Research Applications
2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one include other thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazines and triazolothiadiazines. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the fluorophenyl group and dimethyl substitutions in 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H12FN3OS2 |
---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
12-(4-fluorophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H12FN3OS2/c1-8-9(2)23-14-13(8)15(21)20-16(18-14)22-7-12(19-20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
UTBFVXXNGDTDBG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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